physical and chemical properties of 2-((2S)-pyrrolidin-2-yl)thiophene
physical and chemical properties of 2-((2S)-pyrrolidin-2-yl)thiophene
This guide details the physical and chemical properties, synthesis, and applications of 2-((2S)-pyrrolidin-2-yl)thiophene , a chiral heterocyclic scaffold critical in medicinal chemistry as a bioisostere of nicotine and a privileged structure in asymmetric catalysis.
Executive Summary
2-((2S)-pyrrolidin-2-yl)thiophene (also known as (S)-2-(2-thienyl)pyrrolidine) is a chiral secondary amine featuring a saturated pyrrolidine ring fused to an aromatic thiophene moiety at the C2 position. It serves as a strategic bioisostere for the pyridine ring in nicotine and nornicotine, modulating binding affinity and metabolic stability in nicotinic acetylcholine receptor (nAChR) ligands. Beyond drug discovery, it functions as a chiral diamine ligand precursor in asymmetric organic synthesis.
Physical & Chemical Properties
The following data characterizes the free base form unless otherwise noted.
| Property | Value / Description | Note |
| IUPAC Name | 2-((2S)-pyrrolidin-2-yl)thiophene | |
| CAS Number | 90090-64-5 (Racemate) | Note: Specific enantiomer CAS may vary by salt form. |
| Molecular Formula | C₈H₁₁NS | |
| Molecular Weight | 153.24 g/mol | |
| Appearance | Pale yellow to amber liquid | Oxidizes/darkens upon air exposure. |
| Boiling Point | ~245 °C (at 760 mmHg) | Predicted; typically distilled under reduced pressure (e.g., 100-110°C @ 10 mmHg). |
| Density | 1.107 g/cm³ | At 25 °C. |
| Solubility | Water, DMSO, Ethanol, Methanol, CH₂Cl₂ | Highly soluble in polar organic solvents. |
| pKa (Conj. Acid) | ~9.5 (Predicted) | Lower than pyrrolidine (~11.3) due to the electron-withdrawing thiophene ring. |
| LogP | 1.5 - 1.8 | Moderately lipophilic; crosses blood-brain barrier (BBB). |
| Chirality | (S)-Enantiomer | Optical rotation is negative (-) or positive (+) depending on solvent/pH; typically determined by chiral HPLC. |
Chemical Reactivity & Stability
3.1 Structural Reactivity Analysis
The molecule contains two distinct reactive centers:
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Pyrrolidine Nitrogen (Nucleophilic): A secondary amine capable of N-alkylation, acylation, and reductive amination. It acts as a hydrogen bond acceptor and donor.[1]
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Thiophene Ring (Electrophilic Aromatic): The sulfur atom donates electron density into the ring, making it susceptible to electrophilic aromatic substitution (EAS) at the C5 position (alpha to sulfur).
3.2 Stability Profile
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Oxidation Sensitivity: The thiophene ring is relatively stable, but the secondary amine is prone to N-oxidation. The compound should be stored under inert gas (Argon/Nitrogen) to prevent darkening (formation of N-oxides or polymerization).
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Acid Sensitivity: Stable in aqueous acid (forms salts, e.g., hydrochloride).
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Racemization: The C2 chiral center is alpha to both a nitrogen atom and an aromatic ring. While generally stable, prolonged heating in strong base or presence of radical initiators can induce racemization.
Synthesis & Production Protocols
Method A: Asymmetric Synthesis via Dynamic Kinetic Resolution (DKR)
This method is preferred for generating high enantiomeric excess (ee) without requiring chiral resolution of a racemate.
Mechanism: Lithiation of N-Boc-pyrrolidine creates a configurationally unstable organolithium species. In the presence of a chiral ligand (e.g., (-)-sparteine), one enantiomeric complex reacts faster with the electrophile (thiophene source), fixing the stereochemistry.
Protocol:
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Reagents: N-Boc-pyrrolidine, sec-Butyllithium (s-BuLi), (-)-Sparteine, 2-Bromothiophene (or thiophene electrophile).
-
Conditions: -78 °C in diethyl ether.
-
Step-by-Step:
-
Dissolve (-)-sparteine (1.2 eq) in dry Et₂O under Argon; cool to -78 °C.
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Add s-BuLi (1.2 eq) dropwise; stir for 15 min.
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Add N-Boc-pyrrolidine (1.0 eq) dropwise. The solution turns yellow/orange. Stir for 1 hr to form the chiral lithiated complex.
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Add the electrophile (e.g., trimethylstannyl thiophene followed by Stille coupling, or direct reaction depending on leaving group).
-
Quench with MeOH/HCl to deprotect the Boc group.
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Purification: Acid-base extraction followed by chiral HPLC.
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Method B: Chiral Resolution (Traditional)
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Synthesize racemic 2-(2-thienyl)pyrrolidine via Grignard addition of 2-thienylmagnesium bromide to 1-pyrroline.
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Dissolve racemate in hot ethanol.
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Add (L)-(+)-Tartaric acid (0.5 eq).
-
Crystallize the diastereomeric salt.
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Liberate the free base with NaOH and extract with DCM.
Visualization: Synthesis & Reactivity Logic
Caption: Synthesis via Dynamic Kinetic Resolution and subsequent divergent reactivity pathways.
Quality Control & Analytical Standards
To ensure scientific integrity in experimental usage, the following QC parameters must be met:
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Chiral HPLC:
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Column: Chiralpak AD-H or OD-H.
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Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine (to suppress tailing of the amine).
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Detection: UV @ 254 nm (Thiophene absorption).
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Acceptance Criteria: >98% ee for asymmetric applications.
-
-
NMR Validation:
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¹H NMR (CDCl₃, 400 MHz): Look for the characteristic thiophene protons (multiplets at ~6.9–7.2 ppm) and the pyrrolidine ring protons (multiplets 1.5–3.2 ppm). The chiral methine proton (C2-H) typically appears as a triplet or multiplet around 4.2–4.5 ppm.
-
-
Mass Spectrometry:
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ESI-MS: [M+H]⁺ = 154.07 m/z.
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Safety & Handling (MSDS Summary)
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Hazards: Skin Irritant (H315), Eye Irritant (H319).[2] Potentially harmful if swallowed (due to nicotinic activity).
-
Storage: Keep cold (2-8 °C), dry, and under inert atmosphere. Hygroscopic.
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Disposal: Incineration with a scrubber for sulfur oxides (SOx) and nitrogen oxides (NOx).
References
-
PubChem. "2-(Thiophen-2-yl)pyrrolidine | C8H11NS".[2][3] National Library of Medicine. Link
-
Beak, P., et al. "Dynamic Thermodynamic and Dynamic Kinetic Resolution of 2-Lithiopyrrolidines." Journal of the American Chemical Society.[4] (Discusses the lithiation/sparteine mechanism for chiral pyrrolidines).
-
ChemScene. "125067-53-0 | 3-(Thiophen-2-yl)pyrrolidine". (Reference for physical property data of related thiophene-pyrrolidine scaffolds). Link
-
BenchChem. "Independent Verification of the Biological Activity of 4-(Thiophen-2-yl)pyrrolidin-2-one". (Context on thiophene-pyrrolidine pharmacophores in CNS drug discovery). Link
-
LookChem. "CAS 90090-64-5 | 2-(Thien-2-yl)pyrrolidine". (General physical data source).[5][6][7] Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-(Thiophen-2-yl)pyrrolidine | C8H11NS | CID 339554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-(thiophen-2-yl)pyrrolidine (C8H11NS) [pubchemlite.lcsb.uni.lu]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. 3′-(4-Chlorobenzoyl)-1′-methyl-4′-[5-(2-thienyl)-2-thienyl]spiro[acenaphthylene-1,2′-pyrrolidin]-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Synthesis of New Optically Active 2-Pyrrolidinones [mdpi.com]
